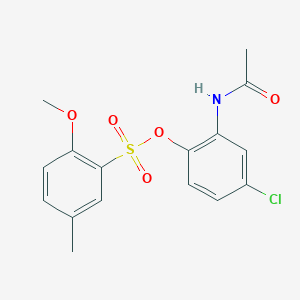
2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide, also known as MTBS, is a sulfonamide derivative that has been widely used in scientific research due to its unique chemical properties. MTBS has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
作用机制
2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide exerts its biological effects by binding to the active site of enzymes and inhibiting their activity. The sulfonamide group of 2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide interacts with the zinc ion in the active site of carbonic anhydrase, disrupting the enzyme's catalytic activity. 2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide has also been shown to inhibit the activity of other enzymes by binding to their active sites and disrupting their catalytic activity.
Biochemical and Physiological Effects:
2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. Inhibition of carbonic anhydrase by 2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide can lead to a decrease in the production of bicarbonate ions, which are critical for the regulation of acid-base balance in the body. 2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. Inhibition of acetylcholinesterase by 2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide can lead to a decrease in the activity of the nervous system.
实验室实验的优点和局限性
2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide has several advantages for use in lab experiments. It is a highly specific inhibitor of carbonic anhydrase, which allows for precise control of enzyme activity. 2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide is also stable and easy to handle, which makes it a convenient tool for studying the effects of sulfonamide derivatives on biological systems. However, 2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide has some limitations for use in lab experiments. It is a relatively expensive reagent, which can limit its use in large-scale experiments. Additionally, 2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide. One area of research is the development of new sulfonamide derivatives with improved specificity and potency. Another area of research is the study of the effects of 2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide on other enzymes and biological systems. Additionally, research on the use of 2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide as a therapeutic agent for the treatment of diseases such as glaucoma and epilepsy is ongoing. Overall, 2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide is a valuable tool for scientific research and has the potential to lead to new discoveries in the field of biochemistry.
合成方法
2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with thioacetamide in the presence of a base. The resulting product is then treated with 2-bromo-1,3-thiazole to form 2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide. This synthesis method has been optimized and yields high purity 2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide that is suitable for scientific research.
科学研究应用
2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide has been used in a variety of scientific research applications, including as a tool for studying the role of sulfonamide derivatives in biological systems. 2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. 2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide has also been used to study the effects of sulfonamide derivatives on the activity of other enzymes, such as acetylcholinesterase and urease.
属性
分子式 |
C11H12N2O3S2 |
|---|---|
分子量 |
284.4 g/mol |
IUPAC 名称 |
2-methoxy-5-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H12N2O3S2/c1-8-3-4-9(16-2)10(7-8)18(14,15)13-11-12-5-6-17-11/h3-7H,1-2H3,(H,12,13) |
InChI 键 |
XSKNVLVJGUGYSD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=NC=CS2 |
规范 SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=NC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate](/img/structure/B245223.png)
![Ethyl 4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B245226.png)
![Ethyl 1-[(4-iodophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B245236.png)


![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245307.png)
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245308.png)
![1-[(5-tert-butyl-2-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245312.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B245316.png)



![1-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B245402.png)
![2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B245404.png)